3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
Benzo[d]thiazol-2(3H)-imine is a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . These compounds have been studied for their diverse biological activities .
Molecular Structure Analysis
Benzothiazoles have a planar structure and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific structure of “3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of benzothiazoles depends on the substituents on the benzene and thiazole rings. They can undergo various reactions including electrophilic substitution and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate have been studied for their antimicrobial properties. Imino-4-methoxyphenol thiazole derived Schiff base ligands, which are structurally similar, demonstrated moderate activity against bacteria and fungi, indicating potential applications in antimicrobial research (Vinusha, Shivaprasad, Chandan, & Begum, 2015). Additionally, derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hussein & Azeez, 2013).
Pharmaceutical Research
In the field of pharmaceuticals, derivatives of benzo[d]thiazol have been studied for their potential in drug development. For instance, compounds with a structural resemblance, such as N-ethyl-N-methylbenzenesulfonamide derivatives, have been synthesized and evaluated for antimicrobial and antiproliferative activities, showcasing their potential as pharmaceutical agents (Abd El-Gilil, 2019).
Photodynamic Therapy for Cancer Treatment
Research has been conducted on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which show promise for use in photodynamic therapy, a technique used in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for the effectiveness of Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
In the field of materials science, certain derivatives such as 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate have been explored for their role in corrosion inhibition. These compounds have shown effectiveness in protecting metals like aluminum in acidic environments, indicating potential applications in industrial maintenance and preservation (Ehsani, Moshrefi, & Ahmadi, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c1-4-13-9-8(14-3)6-5-7(2)10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCDSYYDNOJBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=N)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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